molecular formula C8H18Br2N4 B12976049 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide

Cat. No.: B12976049
M. Wt: 330.06 g/mol
InChI Key: OYYDSWARSWCMRW-UHFFFAOYSA-M
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Description

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide involves its interaction with biological membranes and enzymes. The compound’s cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Additionally, it can interact with specific enzymes, inhibiting their activity and thus exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(carboxymethyl)imidazolium chloride: Another imidazolium salt with similar catalytic properties.

    Aminoethyl imidazolines: Compounds with similar structural features and applications in corrosion inhibition and as surfactants.

Uniqueness

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aminoethyl groups enhance its solubility and interaction with biological systems, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H18Br2N4

Molecular Weight

330.06 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;hydrobromide

InChI

InChI=1S/C8H17N4.2BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;/h6-7H,2-5,9-10H2,1H3;2*1H/q+1;;/p-1

InChI Key

OYYDSWARSWCMRW-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1CCN)CCN.Br.[Br-]

Origin of Product

United States

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